molecular formula C17H20N2O3S B4961169 N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Cat. No. B4961169
M. Wt: 332.4 g/mol
InChI Key: UGDVXCDWQOSXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the scientific research community. This compound has been found to have potential applications in the field of medicine, especially in the treatment of various diseases. In

Mechanism of Action

N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide exerts its effects by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding leads to the activation of these receptors, which in turn leads to the release of various neurotransmitters and hormones in the body. The exact mechanism of action of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is still not fully understood, but it is believed to involve the modulation of the endocannabinoid system in the body.
Biochemical and Physiological Effects:
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to have various biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. It has also been found to have neuroprotective effects and to improve cognitive function. However, it is important to note that the effects of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide can vary depending on the dosage and duration of exposure.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in lab experiments is that it is a potent and selective cannabinoid receptor agonist, which allows for specific investigation of the effects of synthetic cannabinoids on the body. However, one limitation is that the effects of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide can be unpredictable and can vary depending on the experimental conditions. It is also important to note that the use of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in lab experiments should be done with caution and under strict safety protocols.

Future Directions

There are several future directions for the study of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One direction is to investigate its potential therapeutic effects in the treatment of various diseases such as cancer, epilepsy, and chronic pain. Another direction is to study its effects on the endocannabinoid system and to investigate its potential as a tool for the study of this system. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide and to identify any potential side effects or risks associated with its use.

Synthesis Methods

The synthesis of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the reaction of 4-methylbenzyl chloride with N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. This method has been reported in several scientific papers and has been found to be an efficient and reliable way to synthesize N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide.

Scientific Research Applications

N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been studied extensively in the field of medicine, particularly in the treatment of various diseases such as cancer, epilepsy, and chronic pain. It has been found to have potential therapeutic effects due to its ability to activate the cannabinoid receptors in the body. This compound has also been studied in the field of pharmacology, where it has been used to investigate the effects of synthetic cannabinoids on the body.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-14-8-10-15(11-9-14)12-18-17(20)13-19(23(2,21)22)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDVXCDWQOSXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

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